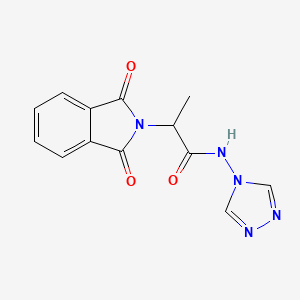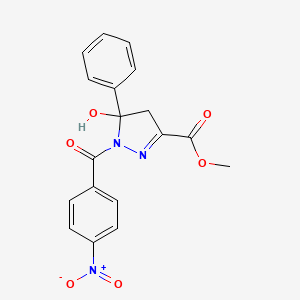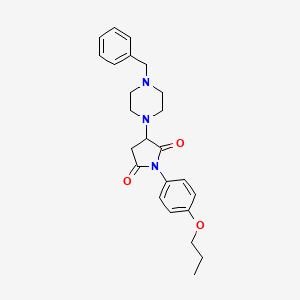![molecular formula C20H19ClN2O2 B5113894 2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and properties, which make it an attractive target for drug discovery and development.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, depending on the specific application. For example, it has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial and antifungal agent. It has also been shown to exhibit anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines in the body. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments is its unique structure and properties, which make it an attractive target for drug discovery and development. Additionally, this compound has been extensively studied, and its biological activities are well characterized, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one. One potential direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, the development of new methods for the synthesis of this compound and its derivatives can also be an area of future research.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a base to form the corresponding imine. The imine is then reacted with 2-chloroacetyl chloride to form the oxazolone ring. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[[4-(diethylamino)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-23(4-2)17-11-5-14(6-12-17)13-18-20(24)25-19(22-18)15-7-9-16(21)10-8-15/h5-13H,3-4H2,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNTWVJZMHVYBD-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)
![2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5113897.png)
